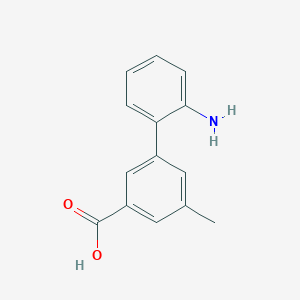
5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
Vue d'ensemble
Description
5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one, also known as 5-Bromo-1-trifluoromethylpyridin-2(1H)-one, is an organofluorine compound with a wide range of applications in scientific research. This compound has been used in various biochemical and physiological processes, as well as in laboratory experiments. It is an important component of many synthetic pathways, as it is a valuable intermediate for the synthesis of a variety of organic compounds. In
Applications De Recherche Scientifique
5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as 2-bromo-1-trifluoromethylpyridin-3(2H)-one, which is a useful intermediate for the synthesis of pharmaceuticals. It has also been used in the synthesis of fluorinated heterocycles, such as 5-bromo-1-trifluoromethylpyridin-2-ylmethylene-1,2,3-triazine. Additionally, it has been used in the synthesis of fluorinated heterocyclic compounds, such as 5-bromo-1-trifluoromethylpyridin-2-ylmethoxy-1,2,3-triazine.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is not fully understood. It is believed to be involved in a variety of biochemical and physiological processes, including the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are hormones that play a role in inflammation, pain, and fever. Inhibition of COX-2 has been shown to reduce inflammation and pain, and this compound has been proposed as a potential treatment for inflammatory conditions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins, hormones that play a role in inflammation, pain, and fever. Inhibition of COX-2 has been shown to reduce inflammation and pain, and this compound has been proposed as a potential treatment for inflammatory conditions. Additionally, this compound has been shown to have antioxidant activity, which has been proposed as a potential therapeutic target for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized from readily available starting materials. Additionally, it is a versatile intermediate for the synthesis of a variety of organic compounds. However, it is a volatile and hazardous compound, and should be handled with care.
Orientations Futures
There are a number of potential future directions for 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one. One potential future direction is the development of new synthetic pathways for the synthesis of this compound, as well as new derivatives of this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents for the treatment of inflammatory conditions, oxidative stress-related diseases, and other disorders. Finally, further research into the mechanism of action of this compound could lead to the development of new inhibitors of the enzyme cyclooxygenase-2 (COX-2).
Propriétés
IUPAC Name |
5-bromo-1-(2,2,2-trifluoroethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-1-2-6(13)12(3-5)4-7(9,10)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZLLGYZNDRECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B1527724.png)
![9-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine](/img/structure/B1527725.png)



![2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol](/img/structure/B1527731.png)

![4,8-Bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1527736.png)

![5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1527738.png)
![3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1527741.png)


